molecular formula C21H22ClN3OS B2616808 1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide CAS No. 2310142-72-2

1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide

Cat. No. B2616808
CAS RN: 2310142-72-2
M. Wt: 399.94
InChI Key: OCYQTWFCAMEHTO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide, also known by its chemical formula C16H22ClN3O , is a synthetic compound with potential pharmacological properties. Its molecular weight is approximately 307.82 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction between thiophene (SIV) (9CI) and 4-chlorobenzoic acid . The specific synthetic pathway and conditions would need to be explored further through relevant literature .


Molecular Structure Analysis

The molecular structure of 1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide consists of a cyclopentane ring with a carboxamide group attached. The presence of the chlorophenyl, thiophenyl, and pyrazolyl moieties contributes to its overall structure .


Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions would depend on its functional groups. Further investigation into its behavior under various conditions is necessary to understand its reactivity, stability, and potential transformations .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-25-17(13-18(24-25)19-5-4-12-27-19)14-23-20(26)21(10-2-3-11-21)15-6-8-16(22)9-7-15/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYQTWFCAMEHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide

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